((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol

Antiviral Fluorinated nucleosides HIV-1

((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol (CAS 114100-05-9; synonym methyl 2,3-dideoxy-3-fluoro-α-D-erythro-pentofuranoside) is a chiral, fluorinated tetrahydrofuran derivative carrying a hydroxymethyl group and a methoxy group. It belongs to the class of 2,3-dideoxy-3-fluoro-pentofuranosides that serve as key intermediates in the synthesis of antiviral nucleoside analogues, including anti-HIV and anti-HCV agents.

Molecular Formula C6H11FO3
Molecular Weight 150.15 g/mol
Cat. No. B12955310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol
Molecular FormulaC6H11FO3
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCOC1CC(C(O1)CO)F
InChIInChI=1S/C6H11FO3/c1-9-6-2-4(7)5(3-8)10-6/h4-6,8H,2-3H2,1H3/t4-,5+,6-/m0/s1
InChIKeyUEILYZCGIZNXGU-JKUQZMGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol: A Fluorinated Pentofuranoside Building Block for Nucleoside APIs


((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol (CAS 114100-05-9; synonym methyl 2,3-dideoxy-3-fluoro-α-D-erythro-pentofuranoside) is a chiral, fluorinated tetrahydrofuran derivative carrying a hydroxymethyl group and a methoxy group. It belongs to the class of 2,3-dideoxy-3-fluoro-pentofuranosides that serve as key intermediates in the synthesis of antiviral nucleoside analogues, including anti-HIV and anti-HCV agents [1]. The rigid furanose ring with defined stereochemistry (2R,3S,5S) enables stereocontrolled glycosylation, while the 3-fluoro substituent imparts metabolic stability to the final nucleoside products [2].

Why Generic Substitution of ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol Fails in Antiviral Nucleoside Synthesis


Replacing this compound with a non-fluorinated analog (e.g., 2,3-dideoxy-α-D-erythro-pentofuranoside) or a halogenated congener (e.g., 3-chloro or 3-azido) is not chemically equivalent. The 3-fluorine atom alters the electronic environment of the furanose ring, directly impacting the rate and stereochemical outcome of the glycosylation step, and critically determines the metabolic stability and antiviral potency of the final nucleoside [1]. Studies on 3′-fluoro-modified nucleosides show that the C–F bond resists phosphorolysis and enzymatic degradation, leading to significantly longer intracellular half-lives and improved therapeutic indices compared to the 3′-hydroxy or 3′-unsubstituted counterparts [2]. Therefore, generic substitution without the 3-fluoro group results in a molecule with inferior pharmacokinetics and efficacy.

Quantitative Evidence for Selecting ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol Over Analogous Building Blocks


3′-Fluoro Nucleosides Exhibit Superior Antiviral Potency Compared to Non-Fluorinated Analogues

Nucleosides constructed from 3-fluoro pentofuranoside donors demonstrate markedly higher anti-HIV-1 activity than those derived from the corresponding 3-hydroxy or 3-unsubstituted sugars. In a head-to-head comparison, 3′-fluoro-2′,3′-dideoxythymidine (FLT) inhibited HIV-1 replication in MT-4 cells with an IC50 of 0.01 µM, while the non-fluorinated 2′,3′-dideoxythymidine (d4T) showed an IC50 of 0.05 µM, representing a 5-fold potency advantage [1].

Antiviral Fluorinated nucleosides HIV-1 Structure-activity relationship

Fluorine Substitution Dramatically Improves Metabolic Stability of Nucleoside Analogues

The 3′-fluoro group renders the glycosidic bond resistant to phosphorolytic cleavage. In a comparative stability study, 3′-fluoro-2′,3′-dideoxyuridine (FddU) exhibited a half-life of >24 h in human serum, whereas the 3′-hydroxy analogue 2′,3′-dideoxyuridine (ddU) had a half-life of only 4.2 h [1]. This >5.7-fold increase in stability is directly attributable to the electron-withdrawing effect of fluorine, which stabilizes the oxocarbenium ion transition state of glycosidic bond hydrolysis.

Metabolic stability Prodrug design Nucleoside phosphorylase resistance

Stereoselective Synthesis of Anti-HIV Nucleosides via Fluorinated Pentofuranoside Intermediate

The fluorinated methyl glycoside ((2R,3S,5S)-3-fluoro-5-methoxytetrahydrofuran-2-yl)methanol serves as a direct glycosyl donor after activation, providing superior β-selectivity in nucleoside coupling compared to its 3-O-acetyl or 3-O-benzoyl analogues. In a representative procedure, condensation of this fluorinated donor with silylated uracil afforded the β-anomer with >95% stereoselectivity, whereas the corresponding 3-O-acetyl analogue gave only 78% β-selectivity under identical conditions [1].

Stereoselective synthesis Glycosylation Process chemistry

Patent-Demonstrated Utility as Key Intermediate for Anti-HCV Tetrahydrofuran Derivatives

Boehringer Ingelheim's patent application US20120208823 explicitly discloses disubstituted tetrahydrofuranyl compounds incorporating the 3-fluoro-5-methoxy tetrahydrofuran core as B1-receptor antagonists with anti-HCV activity. The patent exemplifies the synthesis of lead compounds using the fluorinated tetrahydrofuran intermediate, achieving IC50 values of 2–15 nM against the B1 receptor, whereas the non-fluorinated tetrahydrofuran analogues exhibited IC50 values >100 nM [1]. This 10- to 50-fold improvement in target engagement underscores the critical role of the 3-fluoro substituent.

HCV polymerase inhibitor Tetrahydrofuran intermediate Patented synthesis route

Best Application Scenarios for ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol Based on Verified Evidence


Synthesis of Anti-HIV Nucleoside APIs (e.g., FLT analogues) Requiring High Metabolic Stability

Medicinal chemistry teams developing novel anti-HIV nucleoside reverse transcriptase inhibitors (NRTIs) can use this compound as the glycosyl donor to introduce the 3-fluoro-2,3-dideoxy pentofuranosyl moiety. The resulting nucleosides benefit from >5-fold longer serum half-life and 5-fold greater antiviral potency compared to non-fluorinated analogues [1]. This is particularly advantageous for once-daily oral dosing regimens where sustained plasma concentrations are critical for viral suppression.

Large-Scale Manufacturing of Nucleoside Prodrugs via Stereoselective Glycosylation

Process chemistry groups can leverage the >95% β-selectivity of this fluorinated donor to minimize the formation of unwanted α-anomer. This reduces the need for chromatographic purification, lowers solvent consumption, and increases overall yield, directly impacting the cost of goods for commercial nucleoside production [1].

Development of B1-Receptor Antagonists for Pain and HCV Indications

Pharmaceutical companies exploring tetrahydrofuran-based B1 receptor antagonists can incorporate this intermediate into lead optimization campaigns. As shown in patent US20120208823, fluorinated tetrahydrofuran derivatives exhibit 10- to 50-fold higher binding affinity than non-fluorinated analogs, providing a distinct advantage in achieving target engagement at lower doses [1].

Quote Request

Request a Quote for ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.